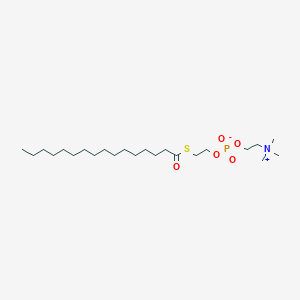

2-Hexadecanoylthio-1-ethylphosphorylcholine

描述

2-hexadecanoylthio-1-ethylphosphorylcholine is a member of phosphocholines.

作用机制

Target of Action

HePC, also known as Thioglycollecithin or 2-Hexadecanoylthio-1-ethylphosphorylcholine, primarily targets the Hepatitis C Virus (HCV) . The main targets of the direct-acting antiviral (DAA) agents, like HePC, are the HCV-encoded proteins that are vital to the replication of the virus .

Mode of Action

HePC interacts with its targets, the HCV-encoded proteins, resulting in disruption of viral replication and infection . This interaction is a part of the mechanism of action of direct-acting antivirals (DAAs), which are medications targeted at specific steps within the HCV life cycle .

Biochemical Pathways

The biochemical pathways affected by HePC involve the replication process of the HCV. The compound disrupts the replication of the virus by targeting specific nonstructural proteins of the virus . This disruption affects the life cycle of the virus, preventing it from multiplying and spreading .

Pharmacokinetics

The pharmacokinetics of similar direct-acting antivirals (daas) used in treating hcv infections have been studied . These DAAs have clinical pharmacokinetic characteristics that describe their absorption, distribution, metabolism, and excretion .

Result of Action

The result of HePC’s action is the disruption of HCV replication, leading to a decrease in the viral load. This disruption can lead to a sustained virologic response, which is associated with lower all-cause mortality and improvements in hepatic and extrahepatic manifestations, cognitive function, physical health, work productivity, and quality of life .

Action Environment

The action, efficacy, and stability of HePC can be influenced by various environmental factors. For instance, the spread of HCV, which HePC targets, is primarily through blood contact . Therefore, behaviors that can spread the virus, such as sharing needles or other paraphernalia used for injection drug use, can influence the action and efficacy of HePC . Furthermore, the presence of other infections or co-morbidities can also impact the effectiveness of HePC .

生化分析

Biochemical Properties

2-Hexadecanoylthio-1-ethylphosphorylcholine is a substrate for Type II phospholipase A2 (PLA2) enzymes, such as porcine pancreatic, bee venom, and snake venom PLA2 . This interaction with PLA2 enzymes suggests that this compound plays a role in the hydrolysis of the sn-2 position of phospholipids, a key step in the production of lysophospholipids and free fatty acids .

Cellular Effects

Its role as a substrate for PLA2 enzymes suggests that it may influence cell function through its involvement in lipid metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with PLA2 enzymes. As a substrate for these enzymes, it participates in the hydrolysis of phospholipids at the sn-2 position .

Metabolic Pathways

This compound is involved in the metabolic pathway of phospholipid hydrolysis, where it serves as a substrate for PLA2 enzymes . The enzymes and cofactors it interacts with in this pathway include PLA2 enzymes such as porcine pancreatic, bee venom, and snake venom PLA2 .

生物活性

2-Hexadecanoylthio-1-ethylphosphorylcholine (HEPC) is a phospholipid derivative that has garnered attention in biological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of HEPC, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential clinical implications.

Overview of HEPC

HEPC is a synthetic compound that functions as a substrate for specific phospholipases and has been associated with various biological activities. Its structure consists of a long-chain fatty acid (hexadecanoyl), a thioether linkage, and a phosphorylcholine moiety, which contributes to its amphiphilic nature, enabling interactions with cellular membranes.

1. Inflammation Modulation

HEPC has been shown to influence inflammatory processes. In a study examining its effects on hyperalgesia induced by carrageenan injection in rats, HEPC demonstrated an effective dose (ED50) of 1.2 mg/kg without inhibiting cyclooxygenase (COX) activity or interfering with cannabinoid receptor signaling . This suggests that HEPC may modulate pain pathways without traditional anti-inflammatory side effects.

2. Apoptosis and Cancer Research

Research indicates that HEPC acts as a substrate for cytosolic phospholipase A2 (cPLA2), which is involved in apoptosis pathways. In vitro studies have shown that HEPC can influence TNF-α-induced apoptosis in mouse colonocytes, suggesting a potential role in cancer progression and treatment . The modulation of cPLA2 activity by HEPC may have implications for colorectal cancer therapies.

HEPC's biological activity is primarily mediated through its interaction with phospholipases and modulation of lipid signaling pathways. It has been identified as a specific substrate for sPLA2 enzymes, which are crucial in inflammatory responses and cellular signaling . The compound's ability to alter lipid metabolism could be leveraged for therapeutic strategies targeting inflammation and cancer.

Case Study 1: Mortality Risk Profiling in Staphylococcus aureus Bacteremia

In a comprehensive study involving over 200 individuals, HEPC was identified as one of the top-ranked metabolites associated with mortality risk in patients suffering from Staphylococcus aureus bacteremia. The study utilized metabolomics to analyze serum samples and found that elevated levels of HEPC correlated with increased mortality risk, highlighting its potential as a biomarker for severe infections .

Case Study 2: Exercise-Induced Bronchoconstriction

A clinical investigation into the effects of HEPC on exercise-induced bronchoconstriction (EIB) has shown promising results. Patients who continued to experience symptoms despite standard β2-agonist treatment were administered HEPC prior to exercise, demonstrating significant improvement in airway responsiveness . This suggests that HEPC may play a role in managing respiratory conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H39NO3S |

| Molecular Weight | 345.58 g/mol |

| ED50 (Hyperalgesia) | 1.2 mg/kg |

| Stability | ≥2 years at -20°C |

| Purity | ≥98% |

科学研究应用

Biochemical Research Applications

Enzyme Substrate for Phospholipases:

HEPC serves as a substrate for phospholipase enzymes, particularly phospholipase A2. These enzymes hydrolyze phospholipids, releasing fatty acids and lysophospholipids essential for cell signaling and inflammatory responses. The ability of HEPC to act as a substrate allows researchers to study enzyme kinetics and mechanisms involved in lipid metabolism .

Assay Development:

A significant application of HEPC is in the development of microplate assays to measure phospholipase A2 activity. This method has been optimized to facilitate rapid analysis of multiple samples, making it useful for both basic and applied research on phospholipases and related enzymes . The assay's efficiency is enhanced by using HEPC as a substrate, which allows for the determination of kinetic constants across different enzyme sources.

Metabolic Studies

Inhibition of Lipases:

Research indicates that HEPC acts as a potent inhibitor of lipases, enzymes crucial for fat breakdown. This property suggests its potential application in regulating fat metabolism, which is particularly relevant for conditions such as obesity and metabolic disorders. By inhibiting lipases, HEPC may help modulate lipid levels in biological systems.

Cell Signaling Pathways:

HEPC has been shown to influence specific cell signaling pathways involved in various cellular processes, including those linked to cancer research. Abnormal cell signaling is a hallmark of many cancers, and understanding how HEPC interacts with these pathways could lead to novel therapeutic strategies.

Clinical Research Insights

Biomarker Discovery:

In clinical studies, HEPC has been identified as a significant metabolite associated with Staphylococcus aureus bacteremia (SaB). It was ranked among the top metabolites predictive of mortality risk in infected patients. This highlights its potential role as a biomarker for assessing patient outcomes and guiding treatment decisions .

Synthesis Optimization

The synthesis of HEPC has been optimized through various methods that enhance yield and efficiency. A notable approach involves using p-toluenesulfonate instead of 2-bromoethyl phosphorylcholine, which reduces reaction time and allows for milder conditions during synthesis . This optimization makes HEPC more accessible for laboratory applications.

属性

IUPAC Name |

2-hexadecanoylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO5PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(25)31-22-21-29-30(26,27)28-20-19-24(2,3)4/h5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPQVGIMLZYZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209625 | |

| Record name | Thioglycollecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60793-01-3 | |

| Record name | Thioglycollecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060793013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioglycollecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Hexadecanoylthio-1-ethylphosphorylcholine described in the provided research paper?

A: The research article focuses on the synthesis of this compound and its application as a substrate for determining phospholipase A2 activity []. While the paper doesn't delve into the compound's therapeutic potential, its role in studying enzymatic activity is highlighted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。